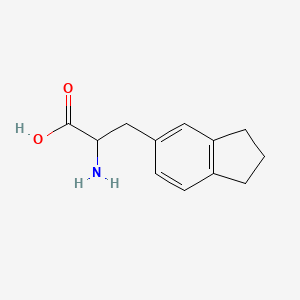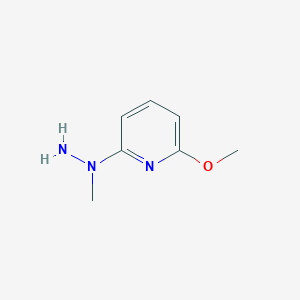
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group at the 2-position and a methylhydrazinyl group at the 6-position
Métodos De Preparación
The synthesis of 2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine typically involves the reaction of 2-methoxypyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts or alternative solvents.
Análisis De Reacciones Químicas
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methylhydrazinyl groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyridine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methylhydrazinyl groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: Lacks the methylhydrazinyl group, making it less versatile in certain chemical reactions.
6-Methylhydrazinylpyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(6-methoxypyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C7H11N3O/c1-10(8)6-4-3-5-7(9-6)11-2/h3-5H,8H2,1-2H3 |
Clave InChI |
DNBJMPRQYMCRGN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
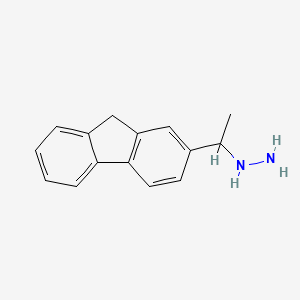
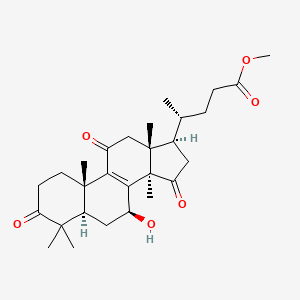
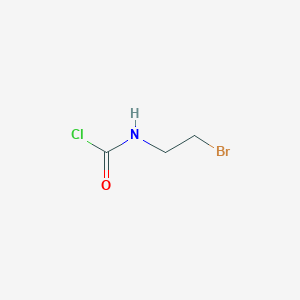

![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
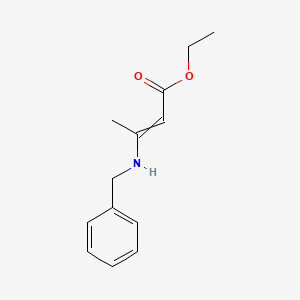
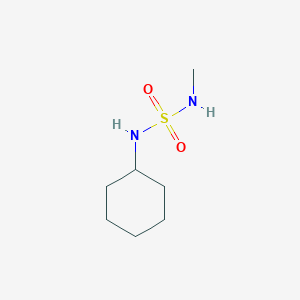

![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
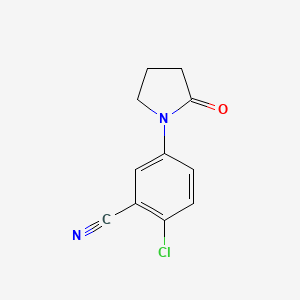
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)

